

Spectroscopic Profile of 4-Aminobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminobenzoic Acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **4-Aminobenzoic Acid** (PABA), a molecule of significant interest in pharmaceutical and cosmetic sciences. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of PABA, supported by detailed experimental protocols and logical workflow diagrams to aid in its characterization and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **4-aminobenzoic acid** reveals characteristic absorption bands arising from electronic transitions within the molecule, primarily $\pi \rightarrow \pi^*$ transitions in the aromatic ring and $n \rightarrow \pi^*$ transitions associated with the carboxyl and amino functional groups. The position and intensity of these bands are influenced by the solvent environment.

Data Presentation

| Solvent | λ_{max} 1 (nm) | λ_{max} 2 (nm) | λ_{max} 3 (nm) | Reference |
|---------------|-------------------------------|-------------------------------|-------------------------------|-----------|
| Water | 266 | - | - | [1] |
| Methanol | 280 | - | - | |
| Isopropanol | 288 | - | - | [1] |
| Not Specified | 194 | 226 | 278 | [2] |

Note: The absorption maximum can vary depending on the specific conditions and instrumentation.

Experimental Protocol: UV-Vis Spectroscopy

A solution of **4-aminobenzoic acid** is prepared by dissolving a precisely weighed amount of the solid compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or water) to a known concentration.

- **Instrument Warm-up:** The UV-Vis spectrophotometer is powered on and the lamps are allowed to warm up for at least 20 minutes to ensure stable output.
- **Cuvette Selection and Cleaning:** Quartz cuvettes with a 1 cm path length are used. The cuvettes are thoroughly cleaned with the solvent to be used for the analysis and then rinsed with the sample solution.
- **Baseline Correction:** A baseline is recorded with the cuvette filled with the pure solvent. This is done to subtract the absorbance of the solvent and any optical imperfections in the cuvette.
- **Sample Measurement:** The cuvette is filled with the prepared solution of **4-aminobenzoic acid**. The absorbance spectrum is recorded over a specified wavelength range, typically from 200 to 400 nm.
- **Data Analysis:** The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-aminobenzoic acid** provides valuable information about its functional groups. The presence of the amino (-NH_2), carboxylic acid (-COOH), and substituted benzene ring moieties gives rise to a complex and characteristic pattern of absorption bands.

Data Presentation

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Reference |
|--------------------------------|-------------|--|-----------|
| 3431 | Strong | O-H Stretch (Carboxylic Acid) | [3] |
| 3360-3459 | Strong | N-H Asymmetric & Symmetric Stretch (Amine) | [4] |
| 2922 | - | O-H Stretch (Carboxylic Acid, H-bonded) | [4] |
| 1660-1740 | Strong | C=O Stretch (Carboxylic Acid) | [3] |
| 1631 | Very Strong | C=O Stretch (Carboxylic Acid) | [3] |
| 1613 | Weak | C=C Aromatic Ring Stretch | [3] |
| 1533 | - | C-O Asymmetric Stretch (Carboxylate) | [4] |
| 1409 | - | C-O Symmetric Stretch (Carboxylate) | [4] |
| 1375 | - | C-O Stretch | [3] |
| 1200-1350 | - | O-H in-plane bend | [3] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The solid-state FT-IR spectrum of **4-aminobenzoic acid** is commonly obtained using the potassium bromide (KBr) pellet technique.

- **Sample Preparation:** Approximately 1-2 mg of finely ground **4-aminobenzoic acid** is mixed with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The mixture is thoroughly ground to a fine, homogeneous powder.
- **Pellet Formation:** The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
- **Background Spectrum:** The FT-IR spectrometer's sample chamber is left empty, and a background spectrum is recorded. This accounts for the absorbance of atmospheric water and carbon dioxide.
- **Sample Spectrum:** The KBr pellet is placed in the sample holder of the spectrometer. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm^{-1} .
- **Data Processing:** The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of **4-aminobenzoic acid** in solution. The chemical shifts, splitting patterns, and integration of the signals provide a wealth of information about the electronic environment of each nucleus.

Data Presentation: ^1H NMR

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |
|----------------------------------|--------------|-------------|-----------------------------------|---------------------|-----------|
| 11.91 | s | 1H | -COOH | DMSO-d ₆ | [5] |
| 7.58 - 7.61 | m | 2H | Ar-H (ortho to -COOH) | DMSO-d ₆ | [5] |
| 6.51 - 6.53 | m | 2H | Ar-H (ortho to -NH ₂) | DMSO-d ₆ | [5] |
| 5.82 | s | 2H | -NH ₂ | DMSO-d ₆ | [5] |
| 12.0 | - | - | -COOH | DMSO-d ₆ | [6] |
| 7.650 | - | - | Ar-H | DMSO-d ₆ | [6] |
| 6.573 | - | - | Ar-H | DMSO-d ₆ | [6] |
| 5.89 | - | - | -NH ₂ | DMSO-d ₆ | [6] |

Data Presentation: ¹³C NMR

| Chemical Shift (δ , ppm) | Assignment | Solvent | Reference |
|----------------------------------|----------------------------------|---------------------|-----------|
| 167.9 | C=O (Carboxylic Acid) | DMSO-d ₆ | [5] |
| 153.5 | C-NH ₂ | DMSO-d ₆ | [5] |
| 131.7 | C-H (ortho to -COOH) | DMSO-d ₆ | [5] |
| 117.3 | C-COOH | DMSO-d ₆ | [5] |
| 113.0 | C-H (ortho to -NH ₂) | DMSO-d ₆ | [5] |

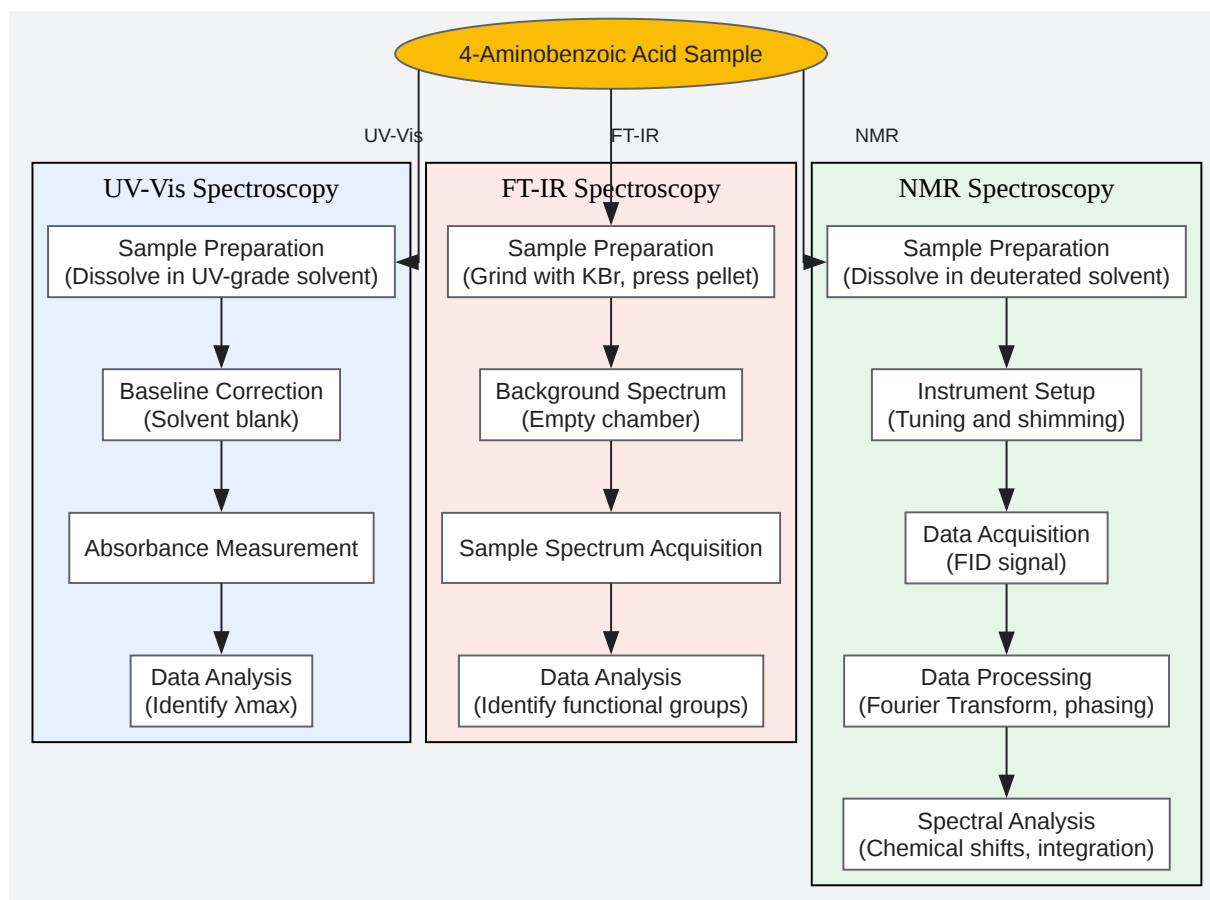
Experimental Protocol: NMR Spectroscopy

- Sample Preparation: For ¹H NMR, 5-25 mg of **4-aminobenzoic acid** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a more concentrated solution of 50-100 mg may be required. The sample is placed in a clean, dry NMR tube.

- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). The magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The FID is subjected to a Fourier transform to convert it into a frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected.
- **Spectral Analysis:** The chemical shifts of the signals are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). The integration of the peaks is determined for ^1H NMR, and the multiplicity (splitting pattern) is analyzed to deduce proton-proton coupling.

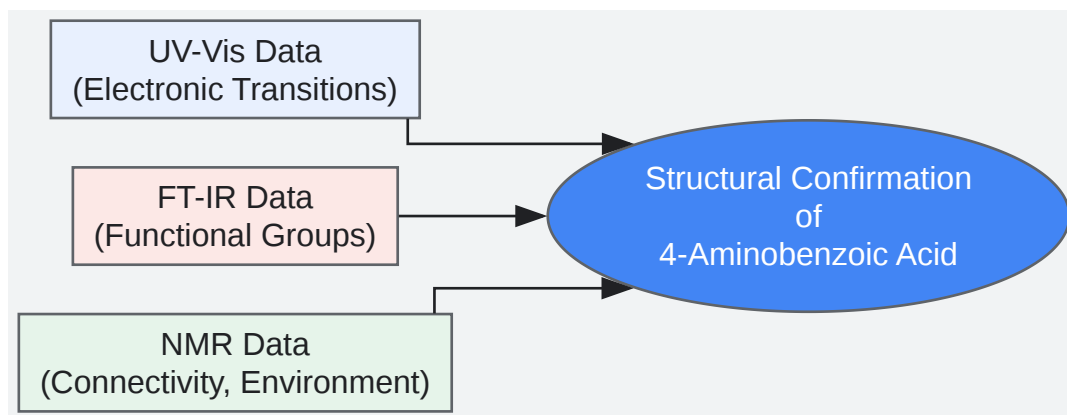
Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-Aminobenzoic Acid**.



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Caption: Logical workflow for the spectroscopic analysis of **4-Aminobenzoic Acid**.



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Caption: Integration of spectroscopic data for structural confirmation.

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